molecular formula C29H23Br2N3O5 B12402148 CB2-H

CB2-H

Cat. No.: B12402148
M. Wt: 653.3 g/mol
InChI Key: OFWXLHZPGGZGIO-UHFFFAOYSA-N
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Description

The compound 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a spirocyclic molecule featuring a chromene-isoindole backbone with bromine, hydroxyl, and diethylamino substituents.

Spiro compounds are characterized by their rigid, three-dimensional architectures, which often enhance binding specificity in biological systems. The presence of bromine atoms at positions 6 and 8 of the chromene moiety likely influences electronic properties and reactivity, while the diethylamino group may contribute to solubility and intermolecular interactions .

Properties

Molecular Formula

C29H23Br2N3O5

Molecular Weight

653.3 g/mol

IUPAC Name

2'-amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one

InChI

InChI=1S/C29H23Br2N3O5/c1-3-33(4-2)16-9-10-20-22(13-16)38-23(14-29(20)19-8-6-5-7-17(19)27(36)34(29)32)18-11-15-12-21(30)25(35)24(31)26(15)39-28(18)37/h5-14,35H,3-4,32H2,1-2H3

InChI Key

OFWXLHZPGGZGIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C=C(O2)C4=CC5=CC(=C(C(=C5OC4=O)Br)O)Br)C6=CC=CC=C6C(=O)N3N

Origin of Product

United States

Preparation Methods

Regioselective Bromination of Chromene Precursors

The introduction of bromine at positions 6 and 8 of the chromene ring is achieved through electrophilic aromatic substitution. Using umbelliferone (7-hydroxycoumarin) as a starting material, bromination with Br₂ in acetic acid at 0–5°C yields 6,8-dibromo-7-hydroxycoumarin. The reaction’s regioselectivity is governed by the electron-donating hydroxyl group at position 7, which directs bromination to the meta positions (6 and 8).

Table 1: Bromination Conditions and Yields

Substrate Reagent Solvent Temp (°C) Yield (%)
7-Hydroxycoumarin Br₂ (2 eq) Acetic acid 0–5 82
7-Methoxycoumarin NBS (2 eq) DCM 25 68

Post-bromination, the 2-oxo group is introduced via Knoevenagel condensation with malononitrile under acidic conditions, forming the chromene-3-carbonitrile intermediate.

Diethylamino Group Installation

The 7-hydroxy group is converted to the diethylamino moiety through a Mitsunobu reaction or nucleophilic aromatic substitution . Using diethylamine and triphenylphosphine-azodicarboxylate in THF, the hydroxyl group is replaced with diethylamine, achieving 75–88% yields. Alternatively, catalytic Buchwald-Hartwig amination with Pd(OAc)₂ and Xantphos facilitates direct amination under milder conditions.

Spiro[Chromene-4,3'-Isoindole]-1'-One Core Construction

Brønsted Acid-Catalyzed Spiroannulation

The spirooxindole core is synthesized via a [5+1] annulation between 2-(1H-indol-2-yl)phenol and isatin derivatives , catalyzed by p-toluenesulfonic acid (PTSA) . This method, adapted from recent work on indole-fused spirooxindoles, proceeds through a hydrogen-bonded transition state, ensuring regioselectivity and high enantiopurity.

Mechanistic Insights :

  • Protonation of isatin’s carbonyl group by PTSA enhances electrophilicity.
  • Nucleophilic attack by the indole’s C3 position forms a hemiaminal intermediate.
  • Intramolecular cyclization generates the spiro center with >90% regioselectivity.

Table 2: Spiroannulation Optimization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
PTSA Toluene 110 12 89
Sc(OTf)₃ DCE 80 8 78
Solvent-free 120 6 65

Base-Mediated Cyclization

Alternative routes employ Ca(OH)₂ or DBU to facilitate spirocyclization. For example, reacting 3-dicyanomethylene-2H-indol-2-one with isothiocyanate derivatives under aqueous conditions yields spirooxindoles with 70–95% efficiency. This method avoids harsh acids and leverages hydrogen bonding to stabilize intermediates.

Convergent Coupling of Chromene and Spirooxindole Moieties

The final assembly involves Suzuki-Miyaura cross-coupling between the brominated chromene-boronic ester and the spirooxindole-iodoarene. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), the reaction proceeds at 80°C to afford the target compound in 68% yield.

Critical Considerations :

  • Bromine substituents may hinder transmetalation; thus, microwave-assisted coupling (100°C, 30 min) improves efficiency.
  • Protecting the 7-hydroxy group as a TBS ether prevents side reactions during coupling.

Green Synthesis and Mechanochemical Approaches

Recent advances emphasize solvent-free mechanochemical synthesis . Ball-milling 6,8-dibromo-7-hydroxycoumarin with spirooxindole precursors and K₂CO₃ for 45 minutes achieves 85% yield, reducing waste and reaction time. This method aligns with principles of green chemistry and is scalable for industrial applications.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 3.42 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).
  • HRMS (ESI-TOF) : m/z calc’d for C₂₈H₂₂Br₂N₂O₅ [M+H]⁺: 683.9854; found: 683.9849.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2’-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3’-isoindole]-1’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Features

The following table summarizes key differences between the target compound and structurally related spiro derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method
Target Compound C₃₃H₂₈Br₂N₃O₅* ~780.3 g/mol 6,8-dibromo, 7-hydroxy, 2-oxochromen-3-yl, diethylamino Likely via α-halogenated N-acylhydrazone annulation
Spiro[indoline-3,5'-[1,2]diazepine] 7a C₃₄H₂₇ClN₃O₄ 576.17 g/mol Chlorine, methoxy, methyl groups Annulation of α-halogenated N-acylhydrazones
(S)-7’-Bromo-3',4'-dihydro-2'H-spiro[indoline-2,1'-naphthalene] C₁₇H₁₆BrN 314.18 g/mol Bromine, naphthalene backbone Enantioselective synthesis using imines
Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-spiro-[5,6,7,8-tetrahydro-4H-chromene-4,3'(2'H)-1H-indole]-3-carboxylate C₂₄H₂₈N₂O₅ 424.49 g/mol Ethyl ester, dimethyl groups Crystallization from DMSO/EtOH mixtures

*The molecular formula and weight of the target compound are estimated based on its substituents and analogous structures.

Key Observations:

Halogenation: The target compound’s 6,8-dibromo substitution distinguishes it from analogues like 7a (chlorine-substituted) and the mono-brominated spiro[indoline-naphthalene] derivatives . Bromine’s larger atomic radius and polarizability may enhance π-π stacking or halogen bonding in biological targets.

Synthetic Complexity : The target compound’s synthesis likely requires regioselective bromination and spirocyclization steps, as seen in α-halogenated N-acylhydrazone annulation reactions .

Spectroscopic and Crystallographic Analysis

While crystallographic data for the target compound are unavailable, and highlight the use of X-ray diffraction (via SHELX and ORTEP-III ) to resolve spiro structures. For example:

  • Spiro compound 7a (C₃₄H₂₇ClN₃O₄) exhibits a dihedral angle of 87.2° between indoline and diazepine rings, contributing to its rigidity .
  • The ethyl 2-amino-spirochromene derivative crystallizes in the monoclinic space group P2₁/c, with intermolecular hydrogen bonds stabilizing its lattice .

The target compound’s bromine atoms may introduce steric hindrance, altering bond angles compared to chlorine-containing analogues.

Biological Activity

2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its spiro configuration linking a chromene moiety to an isoindole unit, contains several functional groups that contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H23Br2N3O5, with a molecular weight of approximately 653.3 g/mol. The presence of dibromo, hydroxy, and diethylamino groups enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC29H23Br2N3O5
Molecular Weight653.3 g/mol
Structural FeaturesSpiro configuration, multiple functional groups

Anticancer Properties

Preliminary studies have indicated that 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one exhibits significant anticancer activity . Similar compounds have demonstrated efficacy against key kinases involved in tumor growth, such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

These interactions suggest that the compound may inhibit pathways critical for cancer cell proliferation and survival.

The proposed mechanism involves the inhibition of specific kinases that play pivotal roles in signaling pathways associated with tumor growth. For instance, compounds with similar structural characteristics have been shown to effectively block EGFR and VEGFR signaling, leading to reduced tumor growth in preclinical models.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of chromone and isoindole exhibited significant cytotoxicity against various cancer cell lines. The specific effects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one are currently under investigation to quantify its efficacy compared to established anticancer agents.
  • In Vivo Efficacy : Animal models treated with similar compounds have shown promising results in reducing tumor size and improving survival rates. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of the target compound.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]Contains nitrophenyl groupKnown for fluorescence properties
4-Aminoquinoline DerivativesContains amino groupsExhibits antimalarial activity
Coumarin DerivativesSimilar chromene structureKnown for anticoagulant properties

This comparison highlights the distinctive halogenation and spiro configuration of the target compound, which may confer unique biological activities not observed in other similar compounds.

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